1-(3,4-Dihydro-2H-chromen-5-yl)piperazine
Description
1-(3,4-Dihydro-2H-chromen-5-yl)piperazine is a chemical compound . It is a part of the class of compounds known as chromenes . Chromenes are bicyclic oxygen heterocycles-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .
Synthesis Analysis
The synthesis of chromene derivatives has been a topic of interest for many organic and pharmaceutical chemists . An efficient method was reported for the synthesis of pyrazoline–coumarin derivatives by the reaction of 3-(1-(2-bromoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one and flavone or amine at 40–50 °C .Molecular Structure Analysis
The molecular structure of 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine includes a chromene ring, which is a bicyclic compound containing a benzene ring fused to a pyran ring . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis
The chemical reactions involving chromene derivatives are diverse and can lead to a variety of products . The reactions are often carried out under classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .Future Directions
Chromene derivatives, including 1-(3,4-Dihydro-2H-chromen-5-yl)piperazine, have shown promising biological activities, making them attractive scaffolds for the development of new drug candidates . Future research could focus on designing and developing potent leads of chromene analogs for their promising biological activities .
properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-5-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-4-12(15-8-6-14-7-9-15)11-3-2-10-16-13(11)5-1/h1,4-5,14H,2-3,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIFUSPWFWXMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2OC1)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dihydro-2H-chromen-5-yl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.